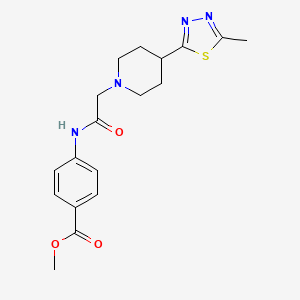
N-(2-ethoxyphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C21H22N6O7 and its molecular weight is 470.442. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethoxyphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxyphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of β-lactam Antibiotics
β-lactam antibiotics represent a critical class of antibacterial agents. The synthesis of key intermediates for producing β-lactam antibiotics involves complex organic synthesis techniques. For example, the practical synthesis of a key intermediate using N-(p-methoxyphenyl)-hexahydro-1,3,5-triazine showcases the intricate steps necessary for constructing β-lactam structures, which might be relevant to the synthesis pathways of compounds like N-(2-ethoxyphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate (Cainelli, Galletti, & Giacomini, 1998).
Development of Heterocyclic Compounds
Heterocyclic compounds, particularly those incorporating azetidinone and oxadiazole rings, are of great interest due to their diverse pharmacological properties. For instance, the preparation of β- and γ-lactams from carbamoyl radicals derived from oxime oxalate amides illustrates the synthetic versatility of these structures, potentially paving the way for novel drug discovery (Scanlan, Slawin, & Walton, 2004).
Anticancer Activities
Certain heterocyclic acetamide derivatives have been investigated for their anticancer activities. The design, synthesis, and in vitro cytotoxic activity evaluation of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives indicate the potential of these compounds as anticancer agents. One compound in particular showed significant cancer cell growth inhibition against various cancer cell lines, suggesting that modifications of the core structure could lead to potent anticancer drugs (Al-Sanea et al., 2020).
Radioligand Imaging
The synthesis of radioligands for imaging purposes, such as [18F]PBR111, demonstrates the applicability of complex acetamide derivatives in diagnostic medicine. These compounds can selectively bind to proteins of interest, allowing for the non-invasive study of disease processes in vivo via positron emission tomography (PET) (Dollé et al., 2008).
Coordination Complexes and Antioxidant Activity
The synthesis of novel coordination complexes constructed from pyrazole-acetamide derivatives highlights the potential of such compounds in material science and catalysis. These complexes have shown significant antioxidant activity, indicating their potential utility in mitigating oxidative stress-related conditions (Chkirate et al., 2019).
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3.C2H2O4/c1-2-27-15-7-4-3-6-14(15)22-16(26)12-25-10-13(11-25)19-23-18(24-28-19)17-20-8-5-9-21-17;3-1(4)2(5)6/h3-9,13H,2,10-12H2,1H3,(H,22,26);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWVUTAFONRUGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CC(C2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2569019.png)
![Bicyclo[2.2.1]hept-5-EN-2-ylmethyl-furan-2-ylmethyl-amine hydrochloride](/img/structure/B2569020.png)
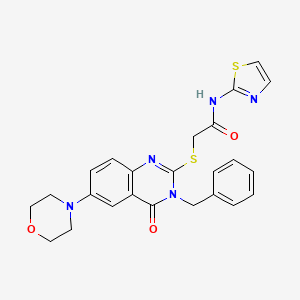
![4-Chloro-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B2569024.png)



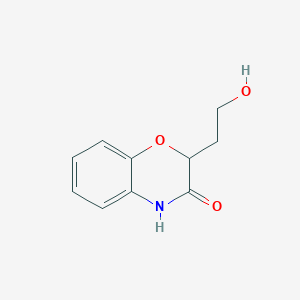
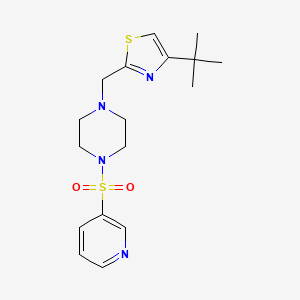
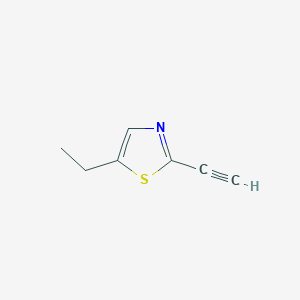
![methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride](/img/structure/B2569038.png)
